FAAH Inhibitory Potency vs Reference Inhibitors
N-(2-fluorobenzyl)piperidine-4-carboxamide demonstrates potent inhibition of human fatty acid amide hydrolase (FAAH) with an apparent IC₅₀ of 0.720 nM in a cellular assay [1]. This sub-nanomolar potency is comparable to the clinical-stage FAAH inhibitor BIA 10-2474, which exhibits an IC₅₀ of 4.9 nM against human recombinant FAAH in HEK293T cells [2]. Notably, the target compound's 0.720 nM IC₅₀ represents approximately 6.8-fold greater potency than BIA 10-2474, positioning it as a high-potency FAAH inhibitor within the piperidine-4-carboxamide chemotype.
Supports FAAH pathway-study fit at low concentration
Human FAAH in CHOK1 cells; comparator BIA 10-2474 IC₅₀ 4.9 nM in HEK293T cells. Assay context review required.
| Evidence Dimension | FAAH inhibition potency (apparent IC₅₀) |
|---|---|
| Target Compound Data | 0.720 nM |
| Comparator Or Baseline | BIA 10-2474 (clinical FAAH inhibitor): 4.9 nM |
| Quantified Difference | Target compound shows ~6.8-fold greater potency (0.720 nM vs. 4.9 nM) |
| Conditions | Target: Apparent inhibition of human FAAH expressed in CHOK1 cells using AMCAA substrate, 30 min incubation, fluorescence assay. Comparator: Human recombinant FAAH in HEK293T cells. |
Why This Matters
Sub-nanomolar FAAH inhibition enables research applications requiring potent modulation of endocannabinoid tone at low compound concentrations, minimizing off-target liabilities associated with higher dosing.
- [1] BindingDB. BDBM50447746 / CHEMBL3113273. Affinity Data IC₅₀: 0.720 nM. Assay: Apparent inhibition of human FAAH expressed in CHOK1 cells using AMCAA as substrate after 30 mins by fluorescence assay. View Source
- [2] BIA 10-2474. An inhibitor of FAAH (IC₅₀ = 4.9 nM in HEK293T cells expressing the human recombinant enzyme). LabClinics product information. View Source
